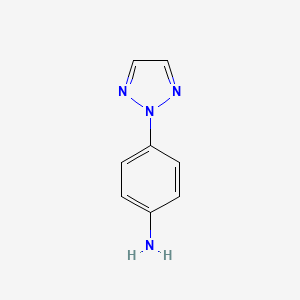

4-(2H-1,2,3-Triazol-2-yl)aniline

Description

4-(2H-1,2,3-Triazol-2-yl)aniline is a heterocyclic aromatic compound characterized by a triazole ring linked to an aniline group at the para position. Its molecular formula is C₈H₈N₄, with a SMILES notation of C1=CC(=C(C=C1)N2N=CC=N2)N and an InChIKey of SXFOLYAWSCPTFM-UHFFFAOYSA-N . The compound is commercially available in high purity (95–98%) and is utilized in pharmaceutical research, organic synthesis, and materials science due to its reactive amine group and triazole-based electronic properties . Its crystal structure and electronic configuration have been studied using tools like SHELXL for refinement .

Propriétés

IUPAC Name |

4-(triazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLNCYKUQDUNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573529 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-34-6 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

. The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring. The general reaction conditions include:

Solvent: Commonly used solvents include water, ethanol, or a mixture of both.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Catalyst: Copper(I) sulfate or copper(I) bromide, often in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods

Industrial production methods for 4-(2H-1,2,3-Triazol-2-yl)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2H-1,2,3-Triazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4-(2H-1,2,3-triazol-2-yl)aniline serves as a crucial building block in the synthesis of several pharmaceutical compounds. The presence of the triazole ring is associated with significant antimicrobial and anticancer activities. For instance, studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A study evaluating the anticancer potential of triazole derivatives found that compounds containing the triazole moiety demonstrated cytotoxic effects on human glioma (SNB-19), lung cancer (A549), and breast cancer (T47D) cell lines. The derivatives were assessed for their half-maximal inhibitory concentration (IC50), revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Materials Science

Development of Advanced Materials

The compound is also utilized in materials science for the development of polymers and nanomaterials. Its ability to form stable triazole rings allows for the creation of materials with enhanced mechanical properties and thermal stability.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Durability, chemical resistance |

| Nanomaterials | Sensors | Sensitivity, selectivity |

Biological Research

Biochemical Probes and Ligands

In biological research, this compound acts as a probe in biochemical assays. Its structural characteristics enable it to interact with enzymes and receptors, making it valuable for studying enzyme kinetics and protein interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves non-covalent interactions with target proteins. These interactions can modulate various biochemical pathways, influencing cellular processes such as signaling and metabolism.

Industrial Applications

Beyond academic research, this compound finds utility in industrial applications such as:

- Synthesis of Dyes and Pigments: The compound's unique structure allows for the creation of vibrant colors used in textiles and coatings.

- Agrochemicals: Its biological activity makes it a candidate for developing pesticides and herbicides.

Mécanisme D'action

The mechanism of action of 4-(2H-1,2,3-Triazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Isomerism : The para-substituted triazole (parent compound) exhibits higher synthetic utility compared to meta isomers due to steric and electronic advantages .

- Substituent Effects : Trifluoromethyl groups enhance hydrophobicity, making derivatives like 4-(triazol-2-yl)-2-(trifluoromethyl)aniline valuable in medicinal chemistry .

- Triazole Tautomerism : 1H- vs. 2H-triazole isomers influence hydrogen-bonding patterns and reactivity in click chemistry applications .

Heterocyclic Replacements: Oxadiazole and Benzimidazole Analogs

Key Observations :

- Oxadiazole Derivatives : These analogs exhibit higher melting points (e.g., 145.3°C for 2-(1,3,4-oxadiazol-2-yl)aniline ) due to stronger dipole interactions and planar structures . They are often explored for antimicrobial and optoelectronic applications .

- Benzimidazole Analogs : Replacement with benzimidazole introduces bulkier aromatic systems, altering solubility and biological targeting .

Functional Group Modifications

Activité Biologique

4-(2H-1,2,3-triazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis methods, biological evaluations, and potential therapeutic applications.

1. Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that yield triazole derivatives. One common method utilizes hydrazones and primary amines under specific conditions to produce N-substituted triazoles. For instance, Roger Hanselmann et al. demonstrated a cyclization reaction that can yield triazoles with antibacterial properties in high yields (up to 80%) using ethanol as a solvent and DIPEA as a mediator .

2.1 Anticancer Activity

Research has shown that derivatives of triazoles exhibit notable anticancer activity. For example, compounds derived from 4-(1,2,3-triazol-1-yl)coumarin were evaluated for their antiproliferative effects against various human cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). These compounds displayed significant cytotoxicity, with some derivatives inducing apoptosis and cell cycle arrest at the G2/M phase .

2.2 Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related triazole compounds. A study on 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazol-5-yl]anilines indicated that these compounds exhibited anticonvulsant properties comparable to the reference drug Lamotrigine in pentylenetetrazol seizure models . This suggests that modifications to the triazole structure can lead to enhanced therapeutic profiles in seizure disorders.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some studies suggest that its anticancer activity may be linked to inhibition of tubulin polymerization and disruption of microtubule dynamics . This action is similar to that observed in other potent anticancer agents like CA-4.

4.1 Case Study: Anticancer Evaluation

A notable study synthesized various triazole derivatives and assessed their anticancer properties using MTT assays. Compound 23 from this series showed remarkable antiproliferative effects against several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

4.2 Case Study: Anticonvulsant Evaluation

In another investigation focused on anticonvulsant properties, synthesized 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazolo]anilines were tested against induced seizures in animal models. The results indicated superior efficacy compared to standard treatments, warranting further structural optimization and investigation into their mechanisms .

5. Conclusion

The compound this compound demonstrates significant promise in various therapeutic areas including oncology and neurology. Ongoing research into its biological activity continues to reveal new insights into its potential applications as a therapeutic agent. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action further.

6. Data Summary Table

| Biological Activity | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Triazole Derivatives | Induced apoptosis in cancer cell lines; significant cytotoxicity observed |

| Anticonvulsant | Triazole Anilines | Comparable efficacy to Lamotrigine in seizure models; potential for further optimization |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(2H-1,2,3-Triazol-2-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling aniline derivatives with triazole precursors under reflux conditions. For example, analogous triazole-aniline compounds are synthesized by reacting substituted benzaldehydes with triazole-containing intermediates in absolute ethanol under acidic catalysis (e.g., glacial acetic acid), followed by reflux for 4–6 hours and solvent evaporation . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst loading can improve yields to >70%. Purity is typically confirmed via HPLC or TLC monitoring.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) provides definitive confirmation of molecular geometry . Complementary techniques include:

- NMR : and NMR to verify aromatic proton environments and triazole ring substitution patterns.

- IR Spectroscopy : Stretching vibrations for NH (3350–3450 cm) and triazole C=N (1520–1600 cm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 162.08 for CHN).

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to prolonged light exposure and moisture. Store under inert gas (N or Ar) at –20°C in amber glass vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when properly sealed. Decomposition products may include oxidized aniline derivatives, detectable via HPLC-MS .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives based on this compound for target-specific applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with reactivity and binding affinity. For example, substituting the triazole ring with electron-withdrawing groups (e.g., –NO) lowers the LUMO energy, enhancing electrophilic reactivity in cross-coupling reactions . Molecular docking (AutoDock Vina) can screen derivatives against protein targets (e.g., kinases) to prioritize synthesis.

Q. What experimental strategies resolve contradictions in spectroscopic data for triazole-aniline derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism (1,2,3-triazole vs. 1,2,4-triazole) or polymorphism. Strategies include:

- Variable-Temperature NMR : To observe dynamic equilibria between tautomers.

- Crystallographic Validation : Compare experimental XRD data with computationally generated tautomer models .

- Solid-State IR : Differentiate polymorphs via distinct NH stretching frequencies.

Q. How can reaction kinetics be optimized for scaling up this compound synthesis?

- Methodological Answer : Use microreactors or continuous flow systems to enhance heat/mass transfer, reducing side reactions (e.g., oligomerization). Kinetic studies via in-situ FTIR or Raman spectroscopy identify rate-limiting steps. For example, triazole ring formation exhibits pseudo-first-order kinetics with an activation energy of ~85 kJ/mol, suggesting elevated temperatures (80–100°C) improve throughput .

Key Research Applications

- Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu, Pd) in catalysis .

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling .

- Polymer Science : Modifies epoxy resins to enhance thermal stability (TGA 10% weight loss at 300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.